molecular formula C15H21NO8 B570089 N-(1-Deoxy-D-fructos-1-yl)​-L-tyrosine CAS No. 34393-22-1

N-(1-Deoxy-D-fructos-1-yl)​-L-tyrosine

Cat. No. B570089
CAS RN: 34393-22-1
M. Wt: 343.332
InChI Key: WWTFANNQTZSANT-IGHBBLSQSA-N
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Description

Chemical Reactions Analysis

The degradation of similar Amadori compounds like N-(1-deoxy-D-fructos-1-yl)-glycine has been studied. The degradation process was found to be influenced by factors such as pH and temperature .

Scientific Research Applications

Food Safety and Mycotoxin Detection

NDfrc-Tyr has been identified as a glucose conjugate of fumonisin B2 (FB2) and fumonisin B3 (FB3) in corn powder . These “bound-fumonisins” play a crucial role in food safety, especially in the context of mycotoxin contamination. Researchers have used high-resolution liquid chromatography-Orbitrap mass spectrometry (LC-Orbitrap MS) to detect NDfrc-Tyr and other related compounds. Understanding their presence and potential health implications is essential for food safety assessments.

Chemical Kinetics and Thermal Decomposition

NDfrc-Tyr is part of the Amadori compound family. Researchers have studied its thermal decomposition kinetics, particularly at different temperatures and pH levels. The formation of acetic acid, a degradation product from NDfrc-Tyr, has been investigated. Additionally, 3-deoxyosone and 1-deoxyosone, which are carbohydrate fragments derived from NDfrc-Tyr, contribute to color formation. This research sheds light on the chemical behavior of NDfrc-Tyr and its potential applications in food processing and preservation .

Bioactivity and Health Implications

N-(1-Deoxy-D-fructos-1-yl)-histidine (Fru-His), another Amadori compound related to NDfrc-Tyr, has drawn attention due to its potential functional activities. In particular, researchers have explored its angiotensin-converting enzyme (ACE) inhibition activity. Understanding how NDfrc-Tyr and related compounds interact with biological systems can provide insights into their health effects and potential therapeutic applications .

Safety and Hazards

The safety and hazards associated with “N-(1-Deoxy-D-fructos-1-yl)-L-tyrosine” are not explicitly mentioned in the sources I found .

properties

{ "Design of the Synthesis Pathway": "The synthesis of N-(1-Deoxy-D-fructos-1-yl)-L-tyrosine can be achieved through a two-step reaction process. The first step involves the synthesis of 1-Deoxy-D-fructose, which is then coupled with L-tyrosine in the second step to form the final product.", "Starting Materials": [ "D-Glucose", "L-Tyrosine", "HCl", "NaOH", "Acetone", "Methanol" ], "Reaction": [ "Step 1: Synthesis of 1-Deoxy-D-fructose", "a. Dissolve D-Glucose in methanol and add HCl to the solution", "b. Heat the solution under reflux for 3 hours", "c. Cool the solution to room temperature and neutralize with NaOH", "d. Filter the solution and evaporate the solvent to obtain 1-Deoxy-D-fructose", "Step 2: Coupling of 1-Deoxy-D-fructose with L-Tyrosine", "a. Dissolve 1-Deoxy-D-fructose and L-Tyrosine in acetone", "b. Add NaOH to the solution and heat under reflux for 24 hours", "c. Cool the solution to room temperature and acidify with HCl", "d. Filter the solution and wash the precipitate with water to obtain N-(1-Deoxy-D-fructos-1-yl)-L-tyrosine" ] }

CAS RN

34393-22-1

Product Name

N-(1-Deoxy-D-fructos-1-yl)​-L-tyrosine

Molecular Formula

C15H21NO8

Molecular Weight

343.332

IUPAC Name

(2S)-3-(4-hydroxyphenyl)-2-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]amino]propanoic acid

InChI

InChI=1S/C15H21NO8/c17-7-12(20)14(22)13(21)11(19)6-16-10(15(23)24)5-8-1-3-9(18)4-2-8/h1-4,10,12-14,16-18,20-22H,5-7H2,(H,23,24)/t10-,12+,13+,14+/m0/s1

InChI Key

WWTFANNQTZSANT-IGHBBLSQSA-N

SMILES

C1=CC(=CC=C1CC(C(=O)O)NCC(=O)C(C(C(CO)O)O)O)O

synonyms

(S)-1-[[1-Carboxy-2-(4-hydroxyphenyl)ethyl]amino]-1-deoxy-D-fructose;  D-1-[(L-α-Carboxy-p-hydroxyphenethyl)amino]-1-deoxy-fructose

Origin of Product

United States

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